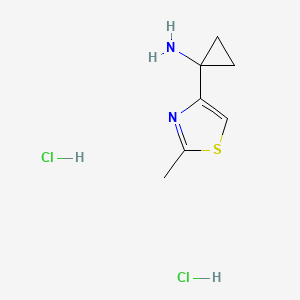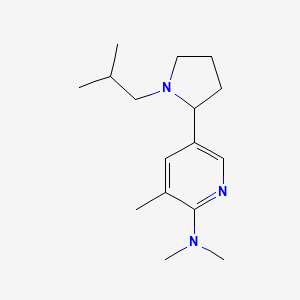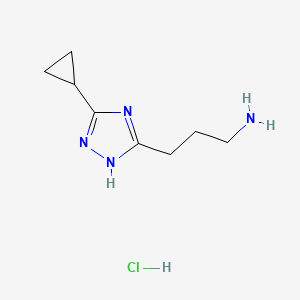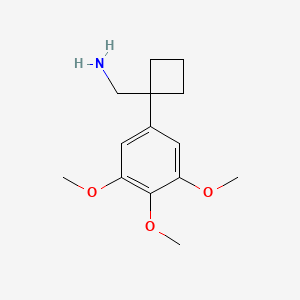![molecular formula C11H22N2O2 B11820560 2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide involves several steps. The starting material is typically 1-hydroxy-3-methylcyclohexane, which undergoes a series of reactions to form the final product. The key steps include:
Formation of the intermediate: The 1-hydroxy-3-methylcyclohexane is reacted with a suitable reagent to form an intermediate compound.
Amination: The intermediate is then reacted with a methylamine derivative to introduce the amino group.
Acetylation: Finally, the compound undergoes acetylation to form this compound.
Chemical Reactions Analysis
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide can be compared with other similar compounds, such as:
2-{[(1-hydroxycyclohexyl)methyl]amino}-N-methylacetamide: Lacks the methyl group on the cyclohexane ring.
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-ethylacetamide: Has an ethyl group instead of a methyl group on the acetamide moiety.
2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylpropionamide: Contains a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-[(1-hydroxy-3-methylcyclohexyl)methylamino]-N-methylacetamide |
InChI |
InChI=1S/C11H22N2O2/c1-9-4-3-5-11(15,6-9)8-13-7-10(14)12-2/h9,13,15H,3-8H2,1-2H3,(H,12,14) |
InChI Key |
TXUOIWGPNKKLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CNCC(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
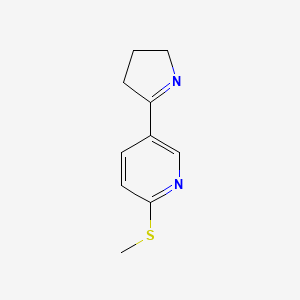
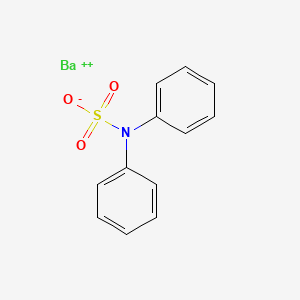
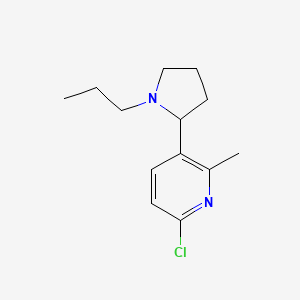
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
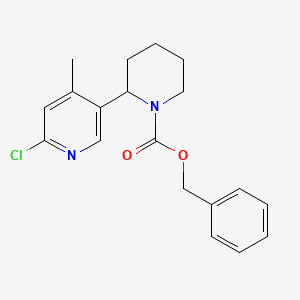
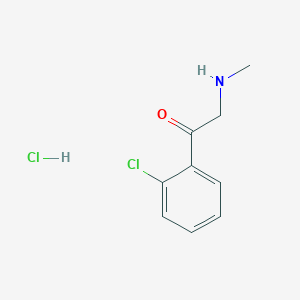
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
